N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide
CAS No.: 568567-12-4
Cat. No.: VC6564085
Molecular Formula: C22H24N2OS
Molecular Weight: 364.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 568567-12-4 |
|---|---|
| Molecular Formula | C22H24N2OS |
| Molecular Weight | 364.51 |
| IUPAC Name | N-(4-tert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C22H24N2OS/c1-15-13-21(24-19-8-6-5-7-18(15)19)26-14-20(25)23-17-11-9-16(10-12-17)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25) |
| Standard InChI Key | DWQVWRNFAFXREG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecule consists of three primary domains:
-
4-Methylquinolin-2-ylthio group: A bicyclic aromatic system with a sulfur atom at position 2 and a methyl substituent at position 4.
-
Acetamide linker: A two-carbon chain connecting the quinoline moiety to the aryl group.
-
4-(tert-Butyl)phenyl group: A para-substituted benzene ring with a bulky tert-butyl group.
This architecture aligns with bioactive scaffolds observed in antitubercular and antimicrobial agents, particularly those targeting bacterial respiratory chains .
Table 1: Theoretical Physicochemical Properties
Synthetic Pathways and Feasibility
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
-
Quinoline-thiol preparation: 4-Methylquinoline-2-thiol may be synthesized via Gould-Jacobs cyclization, followed by thiolation at position 2.
-
Acetamide coupling: Reaction of 2-mercapto-4-methylquinoline with chloroacetyl chloride, followed by nucleophilic substitution with 4-(tert-butyl)aniline.
A analogous method was employed for 4-(benzylthio)-6-methoxy-2-methylquinoline, achieving yields >70% .
Challenges in Synthesis
-
Steric hindrance: The tert-butyl group may impede coupling reactions, necessitating optimized conditions (e.g., microwave-assisted synthesis).
-
Thiol oxidation: Use of inert atmospheres and antioxidants (e.g., BHT) would be critical to prevent disulfide formation .
| Compound | IC₅₀ (MTB H37Rv) | QcrB Mutant Selectivity |
|---|---|---|
| 4-(Benzylthio)-6-MeO-2-MeQ | 89 nM | 5.2-fold reduction |
| Target Compound (Predicted) | 120–250 nM | 3–4-fold reduction |
Data extrapolated from structure-activity relationships in .
ATP Synthase Inhibition
The acetamide moiety could facilitate interactions with ATP synthase’s polar regions, analogous to bedaquiline’s diphenylamine group. Molecular docking studies suggest a binding energy of −8.2 kcal/mol for the F₀ subunit .
ADME and Toxicity Profile
Pharmacokinetic Predictions
-
Absorption: High GI permeability (LogP >3.5) but potential P-glycoprotein efflux .
-
Metabolism: Likely CYP3A4/2D6 substrate due to aromatic amines; tert-butyl group may slow oxidation.
Table 3: Predicted ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Water Solubility | 0.0095 mg/mL | SILICOS-IT |
| BBB Penetration | Moderate (LogBB −0.3) | QSAR Model |
| Plasma Protein Binding | 92% | SwissADME |
Future Research Directions
-
Synthetic Optimization: Explore Pd-catalyzed C–S coupling to improve yield.
-
In Vitro Screening: Prioritize assays against drug-resistant MTB strains (e.g., QcrB T313I).
-
Toxicology Studies: Assess hERG channel inhibition risk given the quinoline core.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume